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molecular formula C12H9I B074954 4-Iodobiphenyl CAS No. 1591-31-7

4-Iodobiphenyl

Cat. No. B074954
M. Wt: 280.1 g/mol
InChI Key: NXYICUMSYKIABQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08716484B1

Procedure details

Xylene (250 mL) was bubbled with nitrogen for 15 min, followed by addition of 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (3.0 g, 7.2 mmol) and Pd2(dba)3 (1.6 g, 1.8 mmol). The mixture was bubbled with nitrogen for 15 min, then [1,1′-biphenyl]-2-amine (10.1 g, 60.0 mmol), 4-iodobiphenyl (16.8 g, 60.0 mmol), sodium tert-butoxide (11.5 g, 120.0 mmol) were added. The mixture was bubbled with nitrogen for 15 min and refluxed for 12 h. After cooling, the reaction mixture was filtered through a silica pad and washed with toluene. The solvent was removed in vacuo and the residue was purified by flash chromatography using 30% toluene/hexane to afford N-([1,1′-biphenyl]-4-yl)-[1,1′-biphenyl]-2-amine (18.3 g, 95% yield) as a white solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
catalyst
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step Two
Quantity
16.8 g
Type
reactant
Reaction Step Two
Quantity
11.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(P(C2CCCCC2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[C:14]2[C:19](OC)=[CH:18][CH:17]=[CH:16][C:15]=2OC)CCCCC1.[C:30]1([C:37]2[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=2)[C:31]([NH2:36])=[CH:32][CH:33]=[CH:34][CH:35]=1.IC1C=CC(C2C=CC=CC=2)=CC=1.CC(C)([O-])C.[Na+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[C:14]1([C:9]2[CH:8]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:15]=[CH:16][C:17]([NH:36][C:31]2[C:30]([C:37]3[CH:38]=[CH:39][CH:40]=[CH:41][CH:42]=3)=[CH:35][CH:34]=[CH:33][CH:32]=2)=[CH:18][CH:19]=1 |f:3.4,5.6.7.8.9|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1OC)OC)C1CCCCC1
Name
Quantity
1.6 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Two
Name
Quantity
10.1 g
Type
reactant
Smiles
C=1(C(=CC=CC1)N)C1=CC=CC=C1
Name
Quantity
16.8 g
Type
reactant
Smiles
IC1=CC=C(C=C1)C1=CC=CC=C1
Name
Quantity
11.5 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Xylene (250 mL) was bubbled with nitrogen for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The mixture was bubbled with nitrogen for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The mixture was bubbled with nitrogen for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 12 h
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through a silica pad
WASH
Type
WASH
Details
washed with toluene
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)NC=1C(=CC=CC1)C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 18.3 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 790.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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